molecular formula C30H33N3O3 B2535362 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1018161-48-2

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2535362
CAS No.: 1018161-48-2
M. Wt: 483.612
InChI Key: IRYIGIXFSORAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a benzodiazolyl (benzimidazole) moiety and aromatic groups. Its structure includes a 2-hydroxypropyl linker with a 4-isopropylphenoxy group, contributing to its polar and lipophilic properties. The 4-methylphenyl substituent on the pyrrolidinone ring enhances steric bulk and modulates electronic effects.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-20(2)22-10-14-26(15-11-22)36-19-25(34)18-33-28-7-5-4-6-27(28)31-30(33)23-16-29(35)32(17-23)24-12-8-21(3)9-13-24/h4-15,20,23,25,34H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYIGIXFSORAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling through a series of reactions including nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzodiazole or pyrrolidinone rings.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while nucleophilic substitution could introduce new functional groups onto the phenoxy ring.

Scientific Research Applications

4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Substituents : The benzodiazolyl group in the target compound is replaced by a benzoyl (4-methylbenzoyl) moiety in Compound 18.
  • Linker: Both compounds share a 2-hydroxypropyl linker, but Compound 19 lacks the phenoxy group, instead incorporating a 4-propylphenyl substituent directly on the pyrrolidinone ring.
  • Physical Properties : Compound 19 has a melting point of 248–250°C and a molecular weight of 394.21 g/mol, suggesting high crystallinity due to hydrogen bonding from the hydroxy groups .

Synthesis : Compound 19 was synthesized in 52% yield via a condensation reaction, indicating moderate stability under reaction conditions. The absence of benzodiazole synthesis steps may simplify its preparation compared to the target compound .

Methoxy-Substituted Analog: 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Key Differences :

  • Aromatic Substituents : The 4-methylphenyl group in the target compound is replaced by a 4-methoxyphenyl group, enhancing electron-donating effects.
  • Phenoxy Group: The phenoxy substituent here is 3,4-dimethyl, increasing lipophilicity compared to the 4-isopropylphenoxy group in the target compound.
  • Molecular Weight : While exact values are unavailable, the methoxy and dimethyl groups likely increase the molecular weight relative to the target compound .

Functional Implications: The methoxy group may improve solubility in polar solvents, whereas the dimethylphenoxy group could enhance membrane permeability in biological systems .

Non-Hydroxy Analog: 4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone

Key Differences :

  • Linker: The hydroxy group in the target compound’s 2-hydroxypropyl linker is absent here, replaced by a simple phenoxypropyl chain. This reduces hydrogen-bonding capacity.

Synthesis and Stability: The absence of a hydroxy group may simplify synthesis but could reduce thermal stability, as seen in lower melting points for similar non-hydroxy analogs .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The hydroxypropyl linker and aromatic substituents critically influence solubility and binding interactions. For example, Compound 19’s benzoyl group may favor interactions with hydrophobic enzyme pockets, while the methoxy analog’s electron-rich aryl groups could enhance binding to polar targets .
  • Computational Insights: Tools like Multiwfn could analyze charge distribution and frontier molecular orbitals, revealing how substituents affect reactivity.

Biological Activity

The compound 4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the realm of neuropharmacology and anti-inflammatory responses. This article reviews the biological activity of this compound based on available literature, including case studies and experimental findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H30N2O3C_{25}H_{30}N_2O_3, and it features a pyrrolidinone core with various substituents that may influence its biological properties. The presence of the benzodiazole moiety is particularly noteworthy due to its known pharmacological relevance.

1. Neuropharmacological Effects

Research indicates that compounds with similar structural motifs to the examined molecule exhibit significant activity as norepinephrine reuptake inhibitors (NRIs). For instance, derivatives of 1,3-dihydro-2H-benzimidazol-2-ones have demonstrated potent inhibition of the human norepinephrine transporter (hNET) with IC50 values in the nanomolar range . This suggests that our compound may also possess similar inhibitory effects on norepinephrine reuptake, potentially impacting mood disorders and neurodegenerative diseases.

2. Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. Similar compounds have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibiting PLA2 can lead to reduced production of pro-inflammatory mediators, which may alleviate conditions such as arthritis or asthma .

Case Study 1: Norepinephrine Transport Inhibition

A study explored a series of compounds structurally related to our compound and found that several effectively blocked hNET while showing selectivity against serotonin and dopamine transporters. These compounds were efficacious in reducing thermoregulatory dysfunction in animal models at doses as low as 3 mg/kg . This highlights the potential for our compound to serve as a therapeutic agent for conditions characterized by dysregulated norepinephrine levels.

Case Study 2: Phospholipidosis Induction

Another investigation assessed various drugs for their ability to induce phospholipidosis through PLA2 inhibition. Compounds that inhibited PLA2G15 showed a correlation with drug-induced phospholipidosis, emphasizing the importance of understanding the mechanism behind such effects during drug development . Our compound's structural features may predict similar outcomes, necessitating further investigation into its safety profile.

Research Findings Summary Table

Study Biological Activity Key Findings
Norepinephrine Reuptake InhibitionPotent hNET inhibition with nanomolar IC50 values; potential for treating mood disorders.
Anti-inflammatory EffectsInhibition of PLA2 leading to reduced inflammatory mediator production; implications for treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.